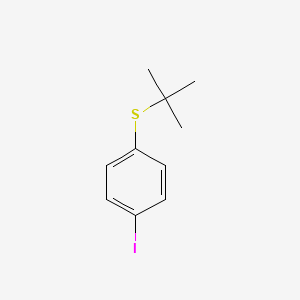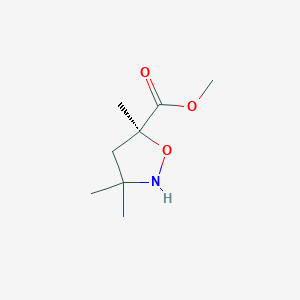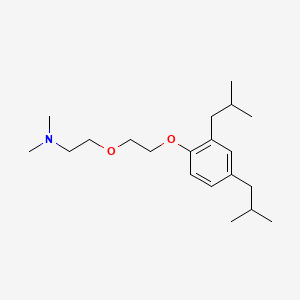
Diisobutylphenoxyethoxyethyldimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisobutylphenoxyethoxyethyldimethylamine is a complex organic compound with a unique structure that combines phenoxy, ethoxy, and dimethylamine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diisobutylphenoxyethoxyethyldimethylamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of diisobutylphenol with ethylene oxide to form diisobutylphenoxyethanol. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also crucial due to the potential hazards associated with handling reactive chemicals.
化学反応の分析
Types of Reactions
Diisobutylphenoxyethoxyethyldimethylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different products.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Lithium aluminum hydride is often used in anhydrous conditions to prevent unwanted side reactions.
Substitution: Nucleophiles such as halides or amines can be used, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyethoxyethyldimethylamine derivatives, while reduction could produce simpler amine compounds.
科学的研究の応用
Diisobutylphenoxyethoxyethyldimethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving cell signaling and receptor interactions.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of diisobutylphenoxyethoxyethyldimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and ethoxy groups may facilitate binding to hydrophobic pockets, while the dimethylamine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
Diisobutylphenol: Shares the phenol group but lacks the ethoxy and dimethylamine groups.
Phenoxyethanol: Contains the phenoxy and ethoxy groups but lacks the dimethylamine group.
Dimethylamine: Contains the amine group but lacks the phenoxy and ethoxy groups.
Uniqueness
Diisobutylphenoxyethoxyethyldimethylamine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
66027-99-4 |
|---|---|
分子式 |
C20H35NO2 |
分子量 |
321.5 g/mol |
IUPAC名 |
2-[2-[2,4-bis(2-methylpropyl)phenoxy]ethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C20H35NO2/c1-16(2)13-18-7-8-20(19(15-18)14-17(3)4)23-12-11-22-10-9-21(5)6/h7-8,15-17H,9-14H2,1-6H3 |
InChIキー |
GWMJRNLPIQUVPS-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CC(=C(C=C1)OCCOCCN(C)C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


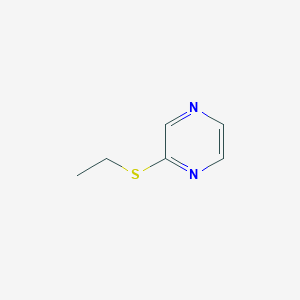
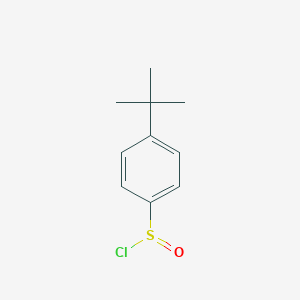
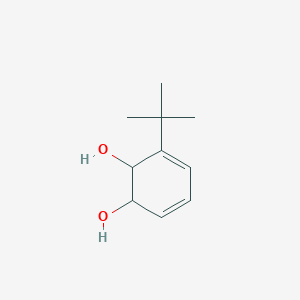
![2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B14482929.png)
![2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B14482931.png)
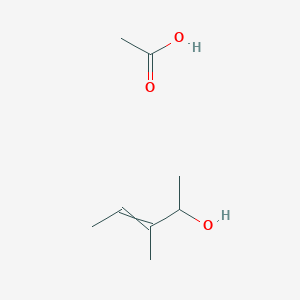
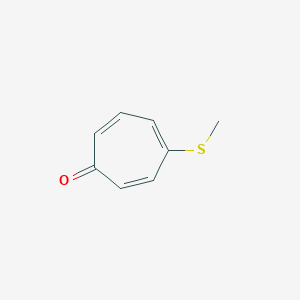
![Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl-](/img/structure/B14482954.png)

